![molecular formula C14H22O2S B14315869 4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol CAS No. 111040-79-0](/img/structure/B14315869.png)
4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol is an organic compound characterized by a benzene ring substituted with a sulfanyl group attached to an octan-2-yl chain and two hydroxyl groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chlorobenzene-1,2-diol with octan-2-thiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzene derivatives without hydroxyl groups.
Substitution: Formation of new benzene derivatives with different substituents.
Applications De Recherche Scientifique
4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the sulfanyl group can interact with thiol groups in proteins. These interactions can modulate the activity of enzymes and affect various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(Hexylsulfanyl]benzene-1,2-diol: Similar structure but with a hexyl chain instead of an octan-2-yl chain.
4-[(Octan-2-yl)sulfanyl]benzene-1,3-diol: Similar structure but with hydroxyl groups at the 1 and 3 positions.
4-[(Octan-2-yl)sulfanyl]benzene-1,4-diol: Similar structure but with hydroxyl groups at the 1 and 4 positions.
Uniqueness
4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol is unique due to the specific positioning of the hydroxyl groups and the length of the alkyl chain. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
111040-79-0 |
|---|---|
Formule moléculaire |
C14H22O2S |
Poids moléculaire |
254.39 g/mol |
Nom IUPAC |
4-octan-2-ylsulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C14H22O2S/c1-3-4-5-6-7-11(2)17-12-8-9-13(15)14(16)10-12/h8-11,15-16H,3-7H2,1-2H3 |
Clé InChI |
PCXKMZFCFTXIIU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)SC1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




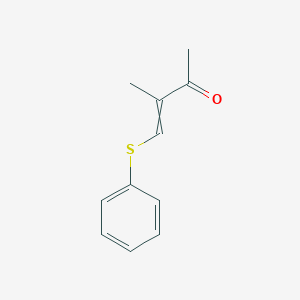
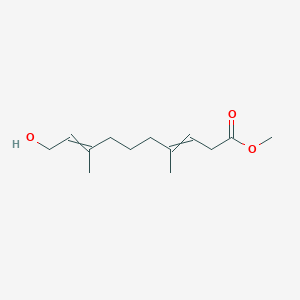
![Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane](/img/structure/B14315807.png)
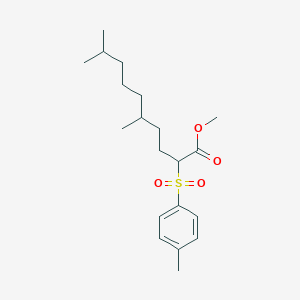
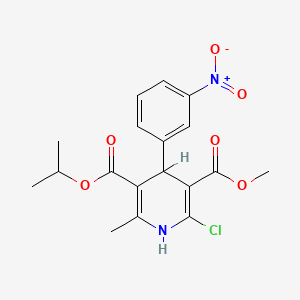
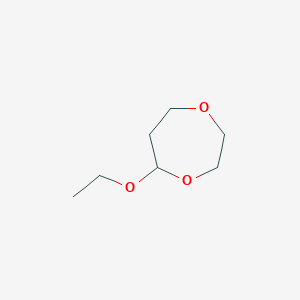
![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
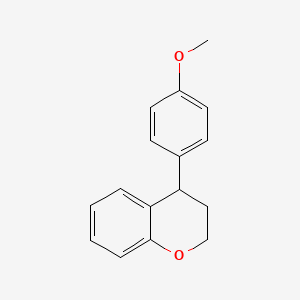
![2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate](/img/structure/B14315848.png)

![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)
![2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14315872.png)
